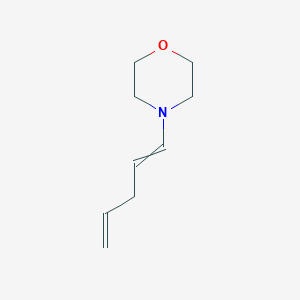
4-(Penta-1,4-dien-1-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Penta-1,4-dien-1-yl)morpholine is a chemical compound that belongs to the class of morpholines, which are heterocyclic amines containing a six-membered ring with both nitrogen and oxygen atoms. This compound is characterized by the presence of a penta-1,4-dien-1-yl group attached to the morpholine ring. Morpholines are widely recognized for their applications in pharmaceuticals, agrochemicals, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-1,4-dien-1-yl)morpholine typically involves the reaction of morpholine with penta-1,4-diene under specific conditions. One common method involves the use of a coupling reaction, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of hydrogenation reactions in the presence of catalysts is a common approach to achieve the desired product with high selectivity .
化学反応の分析
Types of Reactions
4-(Penta-1,4-dien-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The penta-1,4-dien-1-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as halogens or alkylating agents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted morpholines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(Penta-1,4-dien-1-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals .
作用機序
The mechanism of action of 4-(Penta-1,4-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins and enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar reactivity but different physical properties.
4-(1-Cyclohexen-1-yl)morpholine: Another morpholine derivative with distinct chemical behavior and applications
Uniqueness
4-(Penta-1,4-dien-1-yl)morpholine is unique due to its specific structural features, which confer distinct reactivity and biological activity.
特性
CAS番号 |
58369-83-8 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
4-penta-1,4-dienylmorpholine |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h2,4-5H,1,3,6-9H2 |
InChIキー |
LSFFKQLEBWCFKJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC=CN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


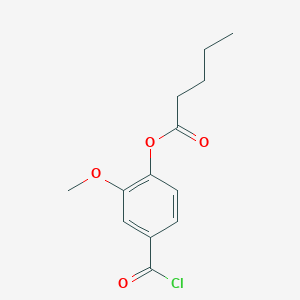
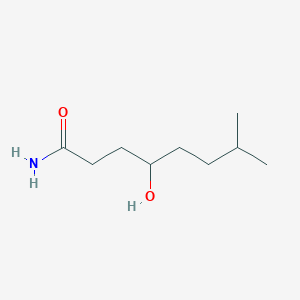
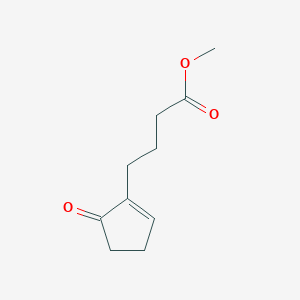
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)

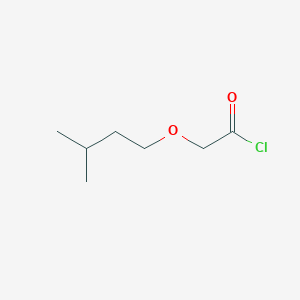
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
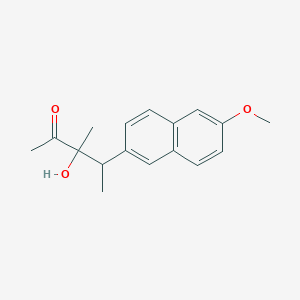
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
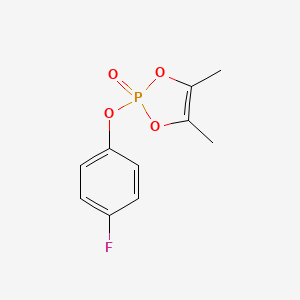
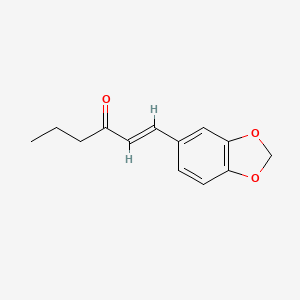
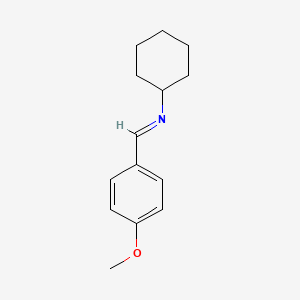
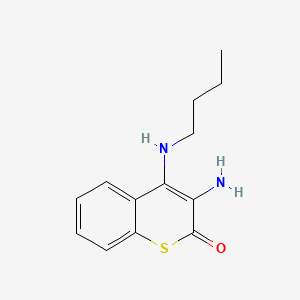
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
